molecular formula C14H21NO3 B13620174 Tert-butyl 2-amino-3-(benzyloxy)propanoate

Tert-butyl 2-amino-3-(benzyloxy)propanoate

Cat. No.: B13620174
M. Wt: 251.32 g/mol
InChI Key: WXESUKBIGWUKFU-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-3-(benzyloxy)propanoate is a chemical compound with the molecular formula C15H23NO3. It is a derivative of amino acids and is often used in organic synthesis and pharmaceutical research. The compound features a tert-butyl ester group, an amino group, and a benzyloxy group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-3-(benzyloxy)propanoate typically involves the protection of amino acids using tert-butoxycarbonyl (Boc) groups. One common method involves the reaction of tert-butyl 2-amino-3-hydroxypropanoate with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-3-(benzyloxy)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-amino-3-(benzyloxy)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of protease inhibitors and other therapeutic agents.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-3-(benzyloxy)propanoate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of peptide bonds and other biochemical transformations. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-amino-3-hydroxypropanoate
  • Tert-butyl 2-amino-3-(methoxy)propanoate
  • Tert-butyl 2-amino-3-(phenoxy)propanoate

Uniqueness

Tert-butyl 2-amino-3-(benzyloxy)propanoate is unique due to its benzyloxy group, which provides distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

tert-butyl 2-amino-3-phenylmethoxypropanoate

InChI

InChI=1S/C14H21NO3/c1-14(2,3)18-13(16)12(15)10-17-9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3

InChI Key

WXESUKBIGWUKFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(COCC1=CC=CC=C1)N

Origin of Product

United States

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